
WRR-483
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Overview
Description
WRR-483 is a potent and selective cysteine protease inhibitor, specifically designed to target cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi. This compound has shown significant promise in the treatment of Chagas’ disease, a tropical parasitic disease caused by Trypanosoma cruzi .
Preparation Methods
Synthetic Routes and Reaction Conditions: WRR-483 is synthesized as an analog of K11777. The synthesis involves the incorporation of a vinyl sulfone moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the vinyl sulfone group: This involves the reaction of a suitable sulfone precursor with an alkene under specific conditions.
Coupling with the core structure: The vinyl sulfone group is then coupled with the core structure of the molecule, which includes a peptide-like backbone
Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch reactors: for the initial formation of the vinyl sulfone group.
Continuous flow reactors: for the coupling reactions to improve efficiency and scalability.
Purification processes: such as crystallization or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions: WRR-483 primarily undergoes:
Covalent binding: It forms a covalent bond with the active site cysteine of cruzain, inhibiting its activity.
Hydrogen bonding: Additional interactions include hydrogen bonds with specific amino acid residues in the enzyme’s active site
Common Reagents and Conditions:
Vinyl sulfone precursors: Used in the initial synthesis steps.
Peptide coupling reagents: Such as carbodiimides or phosphonium salts for the coupling reactions.
Solvents: Typically organic solvents like dichloromethane or dimethylformamide
Major Products:
Covalent enzyme-inhibitor complex: The primary product of the reaction between this compound and cruzain is a stable covalent complex that effectively inhibits the enzyme
Scientific Research Applications
Table 1: Comparison of WRR-483 and K11777
Feature | This compound | K11777 |
---|---|---|
Type | Irreversible cysteine protease inhibitor | Irreversible cysteine protease inhibitor |
Target | Cruzain | Cruzain |
Efficacy in vitro | High potency against T. cruzi | High potency against T. cruzi |
Efficacy in vivo | Effective in murine models | Effective in murine and canine models |
Structural Insight | Crystal structure available | Crystal structure available |
Efficacy Against Trypanosoma cruzi
In vitro studies demonstrate that this compound exhibits significant trypanocidal activity against T. cruzi. The compound shows a pH-dependent affinity for cruzain, enhancing its effectiveness under various physiological conditions. In vivo studies using murine models indicate that this compound can effectively eradicate T. cruzi infections, comparable to established treatments .
Case Study: Murine Model of Acute Chagas Disease
In a controlled study, mice infected with T. cruzi were treated with this compound. The results indicated:
- Complete eradication of parasitemia within two weeks.
- No observable toxicity at therapeutic doses.
- Significant reduction in inflammation markers associated with Chagas disease.
Broader Implications and Future Directions
Beyond its application in treating Chagas disease, this compound has been evaluated for its activity against other pathogens. Notably, it has demonstrated efficacy against Entamoeba histolytica through inhibition of the virulence factor EhCP1 . This broad-spectrum activity suggests potential applications in treating other parasitic infections.
Table 2: Potential Applications of this compound
Application | Pathogen | Status |
---|---|---|
Chagas Disease Treatment | Trypanosoma cruzi | Preclinical studies completed |
Amoebiasis Treatment | Entamoeba histolytica | Under investigation |
Mechanism of Action
WRR-483 exerts its effects by covalently binding to the active site cysteine of cruzain, thereby inhibiting the enzyme’s activity. This inhibition prevents the parasite from carrying out essential proteolytic functions, leading to its death. The molecular targets include the active site residues of cruzain, and the pathways involved are those related to proteolysis and parasite survival .
Comparison with Similar Compounds
K11777: The parent compound from which WRR-483 is derived. Both compounds share a similar mechanism of action but differ in their potency and selectivity.
Z-RA-FMK: Another cysteine protease inhibitor with a different binding mode compared to this compound
Uniqueness of this compound:
Higher potency: this compound has shown greater potency against cruzain compared to its analogs.
Selective inhibition: It exhibits high selectivity for cruzain, reducing the likelihood of off-target effects.
Improved efficacy: Demonstrates high efficacy in both cell culture and animal models of Chagas’ disease
Properties
CAS No. |
1076088-50-0 |
---|---|
Molecular Formula |
C29H41N7O4S |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1 |
InChI Key |
QLVPCZICLZOVOF-GQCXWPLSSA-N |
SMILES |
CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CN1CCN(CC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC2=CC=CC=C2)/C=C/S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WRR-483; WRR 483; WRR483. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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